1'-Acetonaphthone

描述

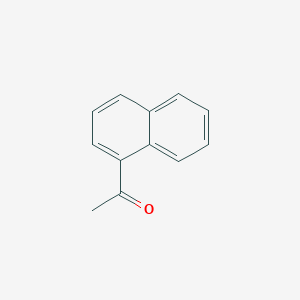

1'-Acetonaphthone (CAS 941-98-0), also known as 1-Acetylnaphthalene or methyl 1-naphthyl ketone, is an aromatic ketone with the molecular formula C₁₂H₁₀O. It features a naphthalene ring substituted with an acetyl group at the 1-position. This compound is widely used as a fragrance ingredient in cosmetics, a synthetic intermediate in pharmaceuticals and dyes, and a precursor for specialty chemicals . Its physicochemical properties include a high melting point (302°C), boiling point (296°C), and solubility in organic solvents like ethanol and acetone .

准备方法

1’-Acetonaphthone can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in a solvent such as carbon disulfide to favor the formation of the alpha-isomer . The synthetic route can be summarized as follows:

[ \text{C}{10}\text{H}{8} + \text{CH}{3}\text{COCl} \xrightarrow{\text{AlCl}{3}} \text{C}{12}\text{H}{10}\text{O} + \text{HCl} ]

For industrial production, the process involves similar reaction conditions but on a larger scale, ensuring proper handling and safety measures due to the flammability and potential toxicity of the reagents and products .

化学反应分析

1’-Acetonaphthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Nucleophilic Substitution: The acetyl group can undergo nucleophilic substitution reactions to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include aqueous media, organic co-solvents, and specific catalysts or reducing agents . The major products formed from these reactions are 1-naphthoic acid, 1-(1-naphthyl)ethanol, and various substituted derivatives .

科学研究应用

Organic Synthesis

1'-Acetonaphthone is widely used as a starting material in organic synthesis. Its acetyl group can participate in several chemical reactions:

- Nucleophilic Substitution : The acetyl group can be replaced with other functional groups.

- Oxidation : It can be oxidized to produce 1-naphthoic acid using agents like potassium permanganate.

- Reduction : It can be reduced to form 1-(1-naphthyl)ethanol using reducing agents such as sodium borohydride.

These reactions enable the synthesis of more complex compounds that are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Derivatives of this compound exhibit pharmaceutical properties , including:

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.

- Antiviral : Certain compounds derived from this compound have been studied for their antiviral activities.

- Anticancer : Research indicates that some derivatives may have anticancer properties, making them candidates for drug development .

A notable study involved the use of whole cells of Geotrichum candidum for the stereoselective reduction of this compound, leading to potential pharmaceutical applications .

Dye Production

In the dye industry, this compound serves as an important intermediate for producing various chromophores , which are responsible for dye coloration. These dyes find applications in textiles, printing, and plastics . The compound's ability to undergo transformations allows for the creation of diverse colorants tailored for specific applications.

Case Study 1: Microbial Reduction Processes

A study investigated the microbial reduction of this compound using Geotrichum candidum in organic solvents. The research demonstrated that varying co-solvents impacted the stereoselectivity and conversion rates significantly. Benzyl alcohol was identified as an effective co-solvent that enhanced cell viability and conversion efficiency .

Case Study 2: Photochemical Reactions

Research on the photochemical behavior of this compound revealed its potential in photoinduced electron transfer reactions. Studies indicated that magnetic fields could influence these reactions, opening avenues for applications in photochemistry and materials science .

作用机制

The mechanism of action of 1’-Acetonaphthone involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets and pathways. For instance, its reduction to 1-(1-naphthyl)ethanol involves the stereoselective reduction by whole cells of Geotrichum candidum, which has been studied in various organic co-solvents . The compound’s acetyl group can also participate in nucleophilic substitution reactions, introducing different functional groups into the molecule and altering its biological activity .

相似化合物的比较

Comparison with Structural Isomers: 2'-Acetonaphthone

The structural isomer 2'-Acetonaphthone (CAS 93-08-3) differs only in the position of the acetyl group on the naphthalene ring (2-position instead of 1-position). Key comparisons include:

Table 1: Physical and Commercial Properties of 1'- and 2'-Acetonaphthone

- Chemical Reactivity: Both isomers exhibit similar reactivity in nucleophilic substitutions and reductions. However, this compound showed lower yields in Vilsmeier reactions under milder conditions (0°C vs. reflux) compared to acetophenone derivatives .

- Biological Activity : In termite bioassays, both isomers at 100 mg/kg sand reduced tunneling (2–9 cm² vs. control 34 cm²) and feeding (0–7 mg vs. 33–54 mg), indicating comparable bioactivity .

Comparison with Simpler Aromatic Ketones: Acetophenone

Acetophenone (C₈H₈O), a benzene-ring analog, shares functional group similarities but lacks the fused naphthalene structure.

Key Differences:

- Physical Properties: Acetophenone has a lower boiling point (202°C) and higher water solubility than this compound .

- Synthetic Utility: Acetophenone derivatives in Vilsmeier reactions form E/Z isomer mixtures (6:1 ratio), whereas this compound produces single isomers, highlighting the naphthalene ring’s steric and electronic influence .

Comparison with Substituted Derivatives

Fluoro- and Methoxy-Substituted Derivatives

- 6'-Methoxy-2'-Acetonaphthone : The methoxy group (electron-donating) improves solubility and bioactivity. In termite studies, methoxynaphthalene derivatives outperformed acetonaphthones in reducing feeding activity .

Oxime Derivatives

This compound oxime (CAS 1956-40-7) is a hydroxylamine derivative used as a pharmaceutical intermediate (e.g., Cinacalcet impurity). It exhibits higher polarity (boiling point 359.2°C) and distinct reactivity in hydrogen-bonding interactions .

Table 2: Bioactivity Against Subterranean Termites

| Compound | Tunnel Area (cm²) | Feeding Reduction (mg) |

|---|---|---|

| Control | 34 | 33–54 |

| This compound | 2–9 | 0–7 |

| 2'-Acetonaphthone | 2–9 | 0–7 |

| 1-Methoxynaphthalene | 0–3 | 0–6 |

- Fragrance Industry : Both acetonaphthones contribute to long-lasting scents, but 2'-Acetonaphthone is uniquely employed as a mosquito repellent .

生物活性

1'-Acetonaphthone, also known as 1-acetylnaphthalene or methyl 1-naphthyl ketone, is a chemical compound with the molecular formula C₁₂H₁₀O. It features an acetyl group attached to a naphthalene ring, making it a versatile compound in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol

- Boiling Point : 296°C

- Melting Point : 34°C

Biological Activity

This compound exhibits several biological activities that have garnered interest in medicinal chemistry and pharmacology. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

- Antiviral Effects : Some studies have reported that derivatives of this compound exhibit antiviral activity against specific viruses, indicating its potential as a lead compound for developing antiviral agents.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzymatic Inhibition : It has been identified as a competitive inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered drug metabolism and enhanced therapeutic effects .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects by modulating oxidative stress responses .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves the Friedel-Crafts acylation of naphthalene with acetyl chloride using aluminum chloride as a catalyst. This method allows for the production of various derivatives that can enhance or modify its biological activity.

Synthetic Route Example

Comparison with Similar Compounds

Comparing this compound with related compounds can provide insights into structure-activity relationships:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1'-Acetonaphthone, and how can intermediates be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation of naphthalene derivatives. For example, in the total synthesis of biyouyanagin analogs, 2'-acetonaphthone was used as a reactant under photochemical conditions (320 nm, CH₂Cl₂, 5°C) to form cycloadducts . Intermediate optimization, such as 6-methoxy-2-acetonaphthone, can be achieved by adjusting reaction parameters (e.g., temperature, solvent polarity) and monitoring via GC with internal standards (e.g., chlorphenamine maleate) for reproducibility .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Characterization requires a combination of spectroscopic and chromatographic methods:

- Melting Point : Compare observed values (e.g., 302°C) with literature data (e.g., >90.0% purity, CAS 941-98-0) .

- Chromatography : Use GC or HPLC with certified reference standards (e.g., acenaphthene-d10) to validate purity .

- Spectroscopy : FT-IR (C=O stretch ~1680 cm⁻¹) and ¹H-NMR (aromatic protons δ 7.5–8.3 ppm, acetyl CH₃ δ 2.6 ppm) .

Q. What protocols ensure accurate measurement of this compound's solubility and stability in different solvents?

- Solubility : Conduct gravimetric analysis by dissolving known masses in solvents (e.g., dichloromethane, methanol) under controlled temperatures.

- Stability : Perform accelerated degradation studies (e.g., exposure to light, heat) and monitor via UV-Vis spectroscopy for absorbance shifts .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Cross-reference multiple authoritative sources (e.g., Kanto Chemical’s catalog , certified standard solutions ) and replicate experiments using calibrated equipment. Report detailed methodologies (e.g., heating rate, sample preparation) to ensure reproducibility .

Advanced Research Questions

Q. What role does this compound play in modulating excited-state proton transfer (ESPT) dynamics in supramolecular systems?

this compound derivatives, such as 1'-hydroxy-2'-acetonaphthone (1HAN), exhibit fluorescence enhancement when encapsulated in cyclodextrins (e.g., HPβCD, HPγCD). Researchers can use Job plot analysis to determine 1:1 binding stoichiometry and time-resolved fluorescence to study ESPT kinetics .

Q. How can this compound be utilized in photochemical reactions requiring precise wavelength control?

Photodynamic studies (e.g., [2+2] cycloadditions) require UV filters (e.g., 320 nm) and low temperatures (5°C) to prevent side reactions. Monitor progress via HPLC and characterize products using NOESY or X-ray crystallography .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- GC-MS : Detect volatile impurities using split/splitless injection and compare retention times with certified standards.

- ICP-OES : Measure metal contaminants (e.g., catalyst residues) at ppb levels .

Q. How do structural modifications of this compound impact its reactivity in multi-step synthetic pathways?

Introduce functional groups (e.g., methoxy, nitro) at specific positions and evaluate effects via Hammett plots or DFT calculations. For example, 6-methoxy-2-acetonaphthone acts as a key intermediate in nabumetone synthesis, where electron-donating groups enhance electrophilic substitution rates .

Q. What strategies address low yields in large-scale syntheses of this compound derivatives?

Optimize catalyst loading (e.g., AlCl₃ in Friedel-Crafts acylation) and employ flow chemistry to improve heat/mass transfer. Use DoE (Design of Experiments) to identify critical variables (e.g., solvent ratio, reaction time) .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s spectroscopic properties?

Systematically compare experimental conditions:

属性

IUPAC Name |

1-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLIGMASAVJVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052635 | |

| Record name | 1'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-98-0 | |

| Record name | 1-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetonaphthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Acetonaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U44R403XVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。